1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Overview
Description
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy and methyl groups, as well as an imidazo[1,2-b]pyridazinyl moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-methoxy-5-methylphenylamine and 6-methoxyimidazo[1,2-b]pyridazine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
- 1-(2-Methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
- 1-(2-Methoxy-5-methylphenyl)-3-(3-(imidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Uniqueness
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea stands out due to its specific combination of functional groups and structural motifs, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-8-19(29-2)17(11-14)25-22(28)23-16-6-4-5-15(12-16)18-13-27-20(24-18)9-10-21(26-27)30-3/h4-13H,1-3H3,(H2,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFYGDLFBKYPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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